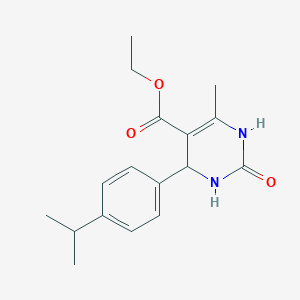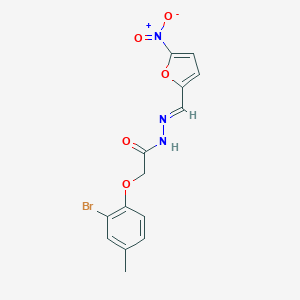![molecular formula C18H25N7O B391292 2-furaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391292.png)
2-furaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The unique structure of this compound, which includes a triazine core substituted with piperidine and furan moieties, makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine and furan-2-ylmethylene-hydrazine . The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to 70-80°C in a solvent like dioxane or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of the product while reducing reaction time . This method involves the use of a multimode reactor, which allows for efficient heating and mixing of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Applications De Recherche Scientifique
N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Explored for its potential anticancer activity and as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
- 4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives
- 4,6-Dipiperidino-1,3,5-triazin-2-yl derivatives
- 4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives
Uniqueness
What sets N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N’-furan-2-ylmethylene-hydrazine apart is its unique combination of piperidine and furan moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H25N7O |
|---|---|
Poids moléculaire |
355.4g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H25N7O/c1-3-9-24(10-4-1)17-20-16(23-19-14-15-8-7-13-26-15)21-18(22-17)25-11-5-2-6-12-25/h7-8,13-14H,1-6,9-12H2,(H,20,21,22,23)/b19-14+ |
Clé InChI |
KYNKNROVOLXNFQ-XMHGGMMESA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CO3)N4CCCCC4 |
SMILES isomérique |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CO3)N4CCCCC4 |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CO3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B391209.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B391211.png)
![4-Bromo-2-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391212.png)

![4-Methyl-2-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391214.png)
![2-(Benzoyloxy)-4-{2-[(2,4,6-trichlorophenoxy)acetyl]carbohydrazonoyl}phenyl benzoate](/img/structure/B391215.png)
![4-Nitro-2-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391216.png)
![2,4-Diiodo-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391218.png)
![4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B391223.png)
![N'~2~,N'~4~-bis[(4,5-dibromo-2-furyl)methylene]-3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide](/img/structure/B391225.png)
![N'-[(4,5-dibromo-2-furyl)methylene]-2-methoxybenzohydrazide](/img/structure/B391226.png)
![4-N-benzyl-2-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B391227.png)

![4-N-benzyl-6-morpholin-4-yl-2-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B391232.png)
